4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Overview
Description
4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound belonging to the class of thienopyrazines This compound is characterized by its unique structure, which includes a thieno[3,4-b]pyrazine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate thieno and pyrazine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Various metal catalysts such as palladium or platinum may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It may be used in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their synthetic strategies and biological activities.
Furazano[3,4-b]pyrazine derivatives: These compounds also have a related structure and are known for their unique chemical properties and reactivity.
Uniqueness
4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is unique due to its specific substituents and the presence of the 6,6-dioxide moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methylbutyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13(2)8-9-18-10-17(20)19(14-6-4-3-5-7-14)16-12-23(21,22)11-15(16)18/h3-7,13,15-16H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFETVQZEVLGABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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